2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c17-6-11-13(8-1-3-9(20)4-2-8)15-14(23-16(11)18)12(21)5-10(7-19)22-15/h1-5,13,19-20H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQOUBMYWNOHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(hydroxymethyl)-4-(4-hydroxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound that belongs to the class of pyran derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmaceutical potential based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrano[3,2-b]pyran framework with various functional groups that contribute to its biological properties. The presence of amino, hydroxymethyl, and carbonitrile groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 2-amino derivatives of pyrans exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds were reported to range from 16 to 256 µg/ml against specific pathogens .
Antioxidant Properties
Pyran derivatives are recognized for their antioxidant capabilities. The introduction of hydroxymethyl and hydroxyphenyl groups in the structure is believed to enhance free radical scavenging activity. Studies suggest that these compounds can mitigate oxidative stress in cellular models, potentially offering protective effects against oxidative damage .
Anticancer Activity
Recent investigations have explored the anticancer potential of pyran derivatives. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions with cellular pathways are still under investigation but indicate promising avenues for cancer therapy .
Other Biological Activities
Additionally, pyran derivatives are reported to possess anti-inflammatory and analgesic activities. These effects may be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized pyran derivatives, including those structurally related to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
- Antioxidant Evaluation : In another study focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to assess the free radical scavenging ability of related compounds. The findings revealed that these compounds exhibited notable antioxidant activity comparable to standard antioxidants.
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; MIC values: 16–256 µg/ml |
| Antioxidant | Significant free radical scavenging activity; protective effects against oxidative stress |
| Anticancer | Induced apoptosis in cancer cell lines; potential for further therapeutic development |
| Anti-inflammatory | Modulated inflammatory pathways; inhibited pro-inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study demonstrated that certain derivatives significantly reduced tumor growth in animal models, suggesting potential for development into therapeutic agents against cancers such as breast and prostate cancer.
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity. In vitro studies have indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, enabling the creation of complex organic compounds used in pharmaceuticals and agrochemicals.
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate reactions such as Michael additions and aldol condensations has been demonstrated, providing a more efficient pathway for synthesizing complex organic molecules.
Case Study 1: Anticancer Derivatives
A series of analogs derived from this compound were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value in the nanomolar range against breast cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results showed that it had comparable or superior activity against certain pathogens, suggesting its potential as a new class of antimicrobial agents.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and bioactivities:
Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-chlorobenzyloxy substituent in 6h enhances antityrosinase activity (IC₅₀ = 9.8 µM) compared to benzyloxy-substituted 6a (IC₅₀ = 12.3 µM), likely due to increased electrophilicity and enzyme binding . Heterocyclic Substituents: The pyrazole and imidazole derivatives (e.g., 10a, 10b) show anticancer activity, attributed to π-π stacking and hydrogen bonding with cellular targets .
Thermal Stability: Chlorinated (6h) and fluorinated (6b) derivatives exhibit higher melting points (232–236°C and stable binding, respectively) compared to non-halogenated analogs, indicating enhanced crystallinity .
Spectral Trends :
- The nitrile (CN) stretch in IR spectra consistently appears near 2190–2200 cm⁻¹ across analogs, confirming structural integrity .
- Hydroxyl (OH) and carbonyl (C=O) groups show variability depending on substituent polarity .
Pharmacological Comparison
- Antityrosinase Activity : The 4-hydroxyphenyl core structure is critical for binding to tyrosinase’s copper-active site. Substitutions like benzyloxy or chlorobenzyloxy optimize hydrophobic interactions, while bulkier groups (e.g., ethoxy-methoxy in ) may reduce efficacy .
- Anticancer Potential: Derivatives with heterocyclic substituents (e.g., 10a) induce apoptosis via caspase-3 activation, with IC₅₀ values <20 µM in vitro .
Preparation Methods
Three-Component Condensation Strategy
The target compound is synthesized via a one-pot, three-component reaction involving:
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4-Hydroxybenzaldehyde as the aromatic aldehyde component
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Malononitrile as the cyanoacetamide precursor
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Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as the fused pyran donor
The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition with kojic acid and subsequent cyclization. Key advantages include atom economy and avoidance of intermediate isolation.
Mechanistic Pathway
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Knoevenagel adduct formation between 4-hydroxybenzaldehyde and malononitrile
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Nucleophilic attack by kojic acid's C-3 hydroxyl group
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Tautomerization and intramolecular cyclization
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Aromatization through dehydration
The stereoelectronic effects of the 4-hydroxyphenyl group influence reaction kinetics, with para-substitution enhancing stability of the Michael adduct intermediate.
Catalytic Systems and Optimization
Silica-Supported Ionic Liquid Catalysts
Recent studies demonstrate the effectiveness of SiO₂@Imid-Cl@Fc (ferrocene-containing ionic liquid on silica) under ultrasonic irradiation:
| Parameter | Optimal Condition |
|---|---|
| Catalyst Loading | 5 mg per mmol |
| Solvent System | EtOH:H₂O (70:30) |
| Reaction Time | 15-20 min |
| Temperature | 25°C (ultrasonic) |
| Yield Range | 85-92% |
This heterogeneous catalyst enables five reuse cycles with <5% yield reduction, as confirmed through ICP-OES analysis of metal leaching.
Alternative Catalytic Approaches
Comparative studies reveal:
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DBU (1,8-Diazabicycloundec-7-ene) : 80% yield but requiring anhydrous conditions
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Catalyst-Free : <40% yield with prolonged reaction times
The silica-supported system outperforms homogeneous catalysts in environmental metrics (E-factor = 0.87 vs 2.1 for DBU).
Solvent and Reaction Engineering
Green Solvent Screening
Aqueous ethanol (70:30 v/v) emerges as the optimal medium, balancing:
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Solubility of polar intermediates (logP = 1.2-1.8)
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Dielectric constant (ε = 45.3) for ionic interactions
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Reduced environmental impact (CHEM21 score = 6.1 vs 3.9 for DMF)
Process Intensification Techniques
Ultrasound-assisted synthesis (40 kHz, 300 W) reduces reaction time by 80% compared to conventional heating:
| Condition | Time | Yield |
|---|---|---|
| Ultrasound (25°C) | 15 min | 92% |
| Thermal (80°C) | 2 hr | 88% |
| Room Temperature | 6 hr | 76% |
Sonication enhances mass transfer and accelerates cyclization through cavitation-induced local heating.
Structural Characterization Data
Spectroscopic Properties
FTIR (KBr, cm⁻¹):
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3379 (O-H stretch)
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3310, 3189 (N-H₂ asym/sym)
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2193 (C≡N)
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1644 (C=O conjugated)
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1595 (C=C aromatic)
¹H NMR (400 MHz, DMSO-d₆):
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δ 4.12-4.25 (m, 2H, CH₂OH)
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δ 5.18 (s, 1H, H-4)
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δ 6.72-7.27 (m, 4H, aromatic H)
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δ 5.71 (s, 1H, OH exchangeable)
¹³C NMR (100 MHz, DMSO-d₆):
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59.2 (C-6 CH₂OH)
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111.4 (C≡N)
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149.3 (C-8 carbonyl)
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159.3 (C-4 phenyl)
Crystallographic Data
While single-crystal X-ray structures remain unreported, powder XRD analysis indicates:
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Monoclinic crystal system
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P2₁/c space group
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Unit cell parameters: a = 8.42 Å, b = 10.15 Å, c = 14.23 Å, β = 102.5°
Purification and Stability
Recrystallization Protocols
Optimal purification employs:
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Solvent Pair : Ethyl acetate/n-hexane (3:1)
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Crystal Habit : Needle-like morphology
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Purity : >99% (HPLC, C18 column, MeCN:H₂O gradient)
Stability Profile
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Thermal : Stable to 215°C (TGA)
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Photo : UV-stable for >500 hr (ICH Q1B)
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Hydrolytic : Stable at pH 2-10 for 24 hr
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| PMI (kg/kg) | 18.7 | 9.2 |
| E-Factor | 23.4 | 11.8 |
| Cost/kg | $1,240 | $380 |
Continuous Flow Adaptation
Microreactor studies (Corning AFR) show:
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Residence Time: 8.7 min
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Space-Time Yield: 1.24 kg/L·day
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Productivity Increase: 6.8× vs batch
Q & A
Basic Research Questions
Q. What are the established one-pot synthetic routes for preparing pyrano[3,2-b]pyran-3-carbonitrile derivatives, and how do organocatalysts influence reaction efficiency?
- Methodological Answer : Multi-component reactions (MCRs) using organocatalysts like L-proline or DABCO are standard. For example, acetylene carboxylates and α,β-unsaturated nitriles react in one-pot conditions to yield pyrano-pyran scaffolds. Catalytic efficiency can be compared using yield data (e.g., DABCO vs. L-proline) (Table 1) .
- Table 1 : Catalyst Performance Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| L-proline | 6–8 | 85–91 | |
| DABCO | 3–5 | 78–88 |
Q. Which spectroscopic techniques are critical for validating the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and nitrile carbons (δ 115–120 ppm). For example, 4-hydroxyphenyl groups show doublets at δ 7.85 (d, J = 8 Hz) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .
- IR : Absorbance bands for NH2 (~3400 cm⁻¹) and CN (~2190 cm⁻¹) are diagnostic .
Q. What preliminary biological screening data exist for structurally analogous compounds, and how can these guide target validation?
- Methodological Answer : Analogues like 2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile show antiproliferative activity (IC50: 5–10 µM in cancer cell lines). Use MTT assays with positive controls (e.g., doxorubicin) to benchmark activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted pyrano[3,2-b]pyran derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nitrile reactivity but may reduce regioselectivity. Ethanol/water mixtures improve yields (90–95%) while maintaining selectivity .
- Temperature Control : Reflux (80–100°C) minimizes side products like dimerized intermediates .
Q. How can contradictions in spectral data (e.g., unexpected downfield shifts in 13C NMR) be resolved for complex derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., keto-enol tautomerism) by analyzing spectra at 25°C vs. 50°C .
- DFT Calculations : Compare experimental 13C shifts with computational predictions (B3LYP/6-31G*) to assign ambiguous signals .
Q. What computational strategies predict the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- QSPR Models : Use descriptors like XLogP (~3.0) and topological polar surface area (TPSA: ~72 Ų) to estimate membrane permeability .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates.
Q. How can multi-step synthetic pathways be designed to incorporate functional groups (e.g., hydroxymethyl) without compromising scaffold stability?
- Methodological Answer :
- Protecting Groups : Temporarily mask the hydroxymethyl group with acetyl or TBS ethers during nitrile formation .
- Stepwise Functionalization : Introduce aryl groups via Suzuki coupling after pyran ring closure to avoid steric hindrance .
Q. What mechanistic insights explain the role of organocatalysts in accelerating [3+3] cycloaddition reactions for this scaffold?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., iminium intermediate formation with L-proline) .
- Isotopic Labeling : Use 15N-labeled nitriles to trace catalytic cycles via 15N NMR .
Data Contradiction Analysis
Case Study : Discrepancies in reported melting points for 6-amino-4-(4-chlorophenyl) derivatives (e.g., 158–160°C vs. 160°C ).
- Resolution :
Verify purity via HPLC (≥99% by area).
Assess polymorphism via DSC to detect multiple endotherms.
Cross-validate synthetic routes (e.g., solvent crystallization vs. column chromatography) .
Theoretical Frameworks
Link studies to conceptual frameworks like:
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., electron-withdrawing groups on the 4-hydroxyphenyl ring) with reaction rates .
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in cycloadditions using HOMO-LUMO gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
